6-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
Description
6-Phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a bicyclic core structure substituted with phenyl and piperazinyl groups. The pyrimidinone scaffold is a well-established pharmacophore in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and receptor modulation. The 4-phenylpiperazinyl moiety at position 2 and the phenyl group at position 6 likely enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, such as central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
4-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19-15-18(16-7-3-1-4-8-16)21-20(22-19)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDUWLKDYUSRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Substitution with Phenyl Groups: The phenyl groups can be introduced via a Friedel-Crafts acylation reaction, where the pyrimidinone core is treated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperazine Group: The piperazine group can be introduced through a nucleophilic substitution reaction, where the phenyl-substituted pyrimidinone is reacted with phenylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of aluminum chloride for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
6-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- Structure: Features a 4-fluorophenyl group on the piperazine ring and a methyl group at position 6 of the pyrimidinone core .
- The methyl group at position 6 reduces steric bulk compared to the phenyl group, which may enhance solubility but reduce hydrophobic interactions.
- Physicochemical Properties :
6-Amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one
- Structure: Substituted with a 3-methylpiperidinyl group at position 2 and an amino group at position 6 .
- The 3-methylpiperidinyl group lacks the aromaticity of the 4-phenylpiperazinyl group, altering conformational flexibility and receptor binding.
- Physicochemical Properties: LogP: 0.38 (indicative of moderate lipophilicity, lower than the target compound’s estimated logP >2 due to its two phenyl groups) . Hydrogen bond donors: 3 (vs. 1 in the target compound), suggesting higher polarity .
6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
- Structure: Replaces the 4-phenylpiperazinyl group with a thiazolylamino substituent .
- Key Differences: The thiazole ring introduces sulfur, which may influence electronic properties and metal-binding capacity.
- Biological Implications : Thiazole-containing analogs are often explored for antimicrobial or anticancer activities, suggesting divergent therapeutic applications compared to piperazinyl derivatives .
3-Benzyl-2-{[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Structure: Shares the 4-phenylpiperazinyl group but incorporates a benzothieno-pyrimidinone core and a sulfanylpropanoyl side chain .
- Key Differences :
Physicochemical and Pharmacokinetic Comparison Table
*Estimated based on structural analogs.
Research Findings and Implications
- Piperazine vs. Piperidine Substituents : Piperazinyl groups (as in the target compound) generally exhibit higher basicity and solubility than piperidinyl analogs, favoring interactions with charged residues in receptors .
- Biological Activity Trends: Piperazinyl-pyrimidinones are frequently associated with kinase or serotonin receptor modulation, while thiazole or amino-substituted derivatives may target enzymes like dihydrofolate reductase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
